Technical Monograph: Ethyl 4-chloro-2-methylquinoline-6-carboxylate [CAS: 100375-87-9]
Technical Monograph: Ethyl 4-chloro-2-methylquinoline-6-carboxylate [CAS: 100375-87-9]
[1][2][3]
Executive Summary
Ethyl 4-chloro-2-methylquinoline-6-carboxylate (CAS: 100375-87-9) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry for the development of bioactive small molecules. Belonging to the 4-chloroquinoline class, this compound serves as a critical intermediate for synthesizing diverse pharmacological agents, including antimalarials, kinase inhibitors, and antibacterial agents.
Its structural uniqueness lies in its dual-functionalization potential: the electrophilic C4-chlorine atom allows for nucleophilic aromatic substitution (SNAr), while the C6-ester moiety provides a handle for further derivatization into amides, hydrazides, or heterocycles. This guide details the physicochemical properties, synthesis engineering, and application protocols for this essential building block.
Chemical Identity & Physicochemical Profile[4][5][6][7]
| Property | Specification |
| CAS Number | 100375-87-9 |
| IUPAC Name | Ethyl 4-chloro-2-methylquinoline-6-carboxylate |
| Synonyms | Ethyl 4-chloro-2-methyl-6-quinolinecarboxylate |
| Molecular Formula | C₁₃H₁₂ClNO₂ |
| Molecular Weight | 249.69 g/mol |
| SMILES | CCOC(=O)C1=CC=C2N=C(C)C=C(Cl)C2=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
| LogP (Predicted) | ~3.88 |
| Melting Point | 98–102 °C (Typical for class) |
Synthesis Engineering: The Conrad-Limpach Approach
The industrial and laboratory-scale preparation of 100375-87-9 typically follows a modified Conrad-Limpach synthesis followed by dehydrative chlorination. This route is preferred for its scalability and the availability of low-cost starting materials: Ethyl 4-aminobenzoate (Benzocaine) and Ethyl acetoacetate .
Synthetic Pathway Visualization
Figure 1: Step-wise synthesis workflow from Benzocaine to the target 4-chloroquinoline.
Critical Reaction Engineering
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Enamine Formation: The condensation of aniline and keto-ester requires continuous water removal (Dean-Stark trap) to drive equilibrium.
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Thermal Cyclization: The ring closure to the 4-hydroxy intermediate is thermodynamically demanding, often requiring high-boiling solvents like Diphenyl ether (Dowtherm A) at temperatures >240°C.
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Chlorination (The Key Step): Conversion of the 4-hydroxy tautomer to the 4-chloro derivative uses Phosphorus Oxychloride (POCl₃). This step is sensitive to moisture and requires careful quenching to prevent hydrolysis back to the starting material.
Experimental Protocol: Chlorination of 4-Hydroxy Precursor
Objective: Synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate from Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate.
Safety Prerequisite:
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POCl₃ is highly corrosive and reacts violently with water to release HCl gas. Perform all operations in a functioning fume hood.
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Wear chemically resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.
Materials:
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Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (1.0 eq)
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Phosphorus Oxychloride (POCl₃) (5.0 – 10.0 eq)
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Solvent: Toluene (optional, can run neat)
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Base: NaHCO₃ (sat. aq.) or NH₄OH for neutralization.
Step-by-Step Methodology:
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Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line), place Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (e.g., 5.0 g, 21.6 mmol).
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Reagent Addition: Carefully add POCl₃ (10 mL, ~108 mmol) to the flask. Note: If the reaction is too vigorous or the scale is large, dilute with anhydrous toluene (20 mL).
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Reaction: Heat the mixture to reflux (bath temp ~110-120°C). The suspension should clear as the starting material is consumed and the chloride is formed.
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Monitoring: Check TLC (EtOAc/Hexane 1:1) after 2 hours. The product will be less polar (higher R_f) than the hydroxy precursor.
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Quenching (Critical):
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Cool the reaction mixture to room temperature.
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Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
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Pour the residue slowly onto crushed ice (~100 g) with vigorous stirring. Caution: Exothermic reaction.
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Neutralization & Extraction:
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Neutralize the aqueous slurry to pH ~8 using saturated NaHCO₃ solution or dilute NH₄OH.
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Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).
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Purification:
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Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Recrystallization: The crude solid can often be recrystallized from Ethanol or Hexane/EtOAc to yield the pure target.
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Self-Validating Checkpoint: The final product must be soluble in non-polar organic solvents (DCM, chloroform) and show no broad -OH stretch in IR (approx. 3200-3400 cm⁻¹), confirming the conversion of the hydroxy group.
Applications in Drug Discovery (SAR)
The versatility of 100375-87-9 stems from its ability to serve as a divergent scaffold .
Functionalization Logic
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C4 Position (SNAr): The chlorine atom is activated by the quinoline nitrogen, making it susceptible to displacement by primary and secondary amines. This is the primary vector for introducing diversity (e.g., solubilizing groups, pharmacophores).
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C6 Position (Ester): The ethyl ester is stable during C4 substitution but can be subsequently hydrolyzed to the carboxylic acid for amide coupling or converted to a hydrazide for heterocycle formation (e.g., oxadiazoles, triazoles).
Figure 2: Divergent synthetic utility of the scaffold.
Known Biological Relevance[6][9][10]
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Anticancer: Derivatives synthesized via C4-amination have shown potency against various cancer cell lines (e.g., A549, MCF-7) by inhibiting specific kinases.
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Antimicrobial: Hydrazide derivatives at C6 are often cyclized to form 1,3,4-oxadiazoles, which exhibit significant antibacterial and antifungal activity.
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Heat Shock Factor 1 (HSF1) Inhibitors: The scaffold has been cited in patent literature for developing inhibitors of the HSF1 pathway, a target for cancer therapy.
Analytical Characterization (Expected Data)
To validate the identity of synthesized 100375-87-9 , compare experimental data against these expected values:
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¹H NMR (400 MHz, CDCl₃):
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δ 8.8–8.9 (d, 1H, H-5, peri-proton, deshielded)
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δ 8.2–8.3 (dd, 1H, H-7)
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δ 8.0–8.1 (d, 1H, H-8)
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δ 7.4 (s, 1H, H-3, characteristic of 4-chloro-2-methyl)
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δ 4.4 (q, 2H, O-CH₂ -CH₃)
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δ 2.7 (s, 3H, CH₃ at C2)
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δ 1.4 (t, 3H, O-CH₂-CH₃ )
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Mass Spectrometry (ESI+):
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[M+H]⁺ = 250.07 / 252.07 (Characteristic 3:1 Chlorine isotope pattern).
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References
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Sigma-Aldrich. Ethyl 4-chloro-2-methylquinoline-6-carboxylate Product Page. Retrieved from .
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PubChem. Ethyl 4-chloro-2-methylquinoline-6-carboxylate (Compound Summary). Retrieved from .
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Enamine Store. Ethyl 4-chloro-2-methylquinoline-6-carboxylate Building Block. Retrieved from .
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Aleksanyan, I. L., & Hambardzumyan, L. P. (2019). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Russian Journal of General Chemistry. (Describes the precursor and hydrazide derivatives). Retrieved from .
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Google Patents. Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1 (US9701664B2). (Cites the CAS as an intermediate). Retrieved from .
